5-Cyclopropyl-1,3-difluoro-2-iodobenzene

Chemical Procurement Building Block Sourcing Vendor Comparison

5-Cyclopropyl-1,3-difluoro-2-iodobenzene is a polysubstituted aromatic building block belonging to the class of organoiodine and organofluorine compounds. Its molecular structure features a benzene ring substituted at the 5-position with a cyclopropyl group, at the 1- and 3-positions with fluorine atoms, and at the 2-position with an iodine atom, resulting in the molecular formula C9H7F2I and a molecular weight of approximately 280.05 g/mol.

Molecular Formula C9H7F2I
Molecular Weight 280.05 g/mol
Cat. No. B13489563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,3-difluoro-2-iodobenzene
Molecular FormulaC9H7F2I
Molecular Weight280.05 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C(=C2)F)I)F
InChIInChI=1S/C9H7F2I/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2
InChIKeyQCHSHFKOWIYVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1,3-difluoro-2-iodobenzene (CAS 2680535-87-7): Baseline Characterization for Procurement


5-Cyclopropyl-1,3-difluoro-2-iodobenzene is a polysubstituted aromatic building block belonging to the class of organoiodine and organofluorine compounds. Its molecular structure features a benzene ring substituted at the 5-position with a cyclopropyl group, at the 1- and 3-positions with fluorine atoms, and at the 2-position with an iodine atom, resulting in the molecular formula C9H7F2I and a molecular weight of approximately 280.05 g/mol [1]. The compound is categorized as a halogenated aromatic intermediate, wherein the iodine serves as a reactive handle for cross-coupling transformations (e.g., Suzuki-Miyaura, Heck), while the cyclopropyl and difluoro substitution patterns are of interest in medicinal chemistry for modulating molecular conformation and metabolic stability . The CAS registry number is 2680535-87-7, and the compound is commercially available from multiple vendors in research quantities with purities typically ranging from 95% to 98% .

Why 5-Cyclopropyl-1,3-difluoro-2-iodobenzene Cannot Be Interchanged with Unsubstituted or Alternative Analogs


The procurement of 5-cyclopropyl-1,3-difluoro-2-iodobenzene is not a generic purchase where any aryl iodide can substitute. The specific substitution pattern of a 1,3-difluoro-2-iodobenzene core with a cyclopropyl group confers distinct steric and electronic properties that are non-transferable to simpler analogs like 1,3-difluoro-2-iodobenzene (CAS 13697-89-7) [1] or 5-ethyl-substituted variants . In medicinal chemistry contexts, the cyclopropyl ring is a privileged motif used to rigidify molecular conformation and modulate lipophilicity in a manner that cannot be replicated by acyclic alkyl chains or other cyclic groups . The 1,3-difluoro arrangement adjacent to the iodine creates a unique electronic environment that influences oxidative addition rates in palladium-catalyzed cross-couplings differently than mono-fluoro or non-fluorinated iodoarenes. Substituting this compound with an unsubstituted 1,3-difluoro-2-iodobenzene (CAS 13697-89-7, M.W. 239.99) [1] would result in the complete loss of the cyclopropyl moiety, thereby altering the downstream target molecule‘s three-dimensional shape, metabolic profile, and potentially its biological activity. Therefore, selection between these building blocks must be driven by the specific structural requirements of the intended final compound, not by superficial functional group equivalence.

Quantitative Differentiation Evidence for 5-Cyclopropyl-1,3-difluoro-2-iodobenzene (CAS 2680535-87-7)


Commercial Purity and Pricing Landscape for 5-Cyclopropyl-1,3-difluoro-2-iodobenzene

Commercial availability data for 5-cyclopropyl-1,3-difluoro-2-iodobenzene demonstrates that the compound is a specialty research chemical supplied at purities of 95% to 98%. Vendor pricing for 250 mg quantities is approximately 4502 CNY (~620 USD) and 5116 CNY (~705 USD) for 500 mg, with the specified purity of ≥95% . Another vendor lists the compound at 98% purity with pricing available upon inquiry . In contrast, the simpler analog 1,3-difluoro-2-iodobenzene (CAS 13697-89-7) is a more mature commodity with broader vendor availability and a lower molecular weight (239.99 g/mol) , which typically corresponds to a lower unit cost due to less synthetic complexity.

Chemical Procurement Building Block Sourcing Vendor Comparison

Structural and Physicochemical Differentiation: Cyclopropyl vs. Unsubstituted Core

The target compound incorporates a cyclopropyl group at the 5-position of the 1,3-difluoro-2-iodobenzene scaffold. While direct experimental logP or pKa comparisons between the target compound and its unsubstituted analog (1,3-difluoro-2-iodobenzene) are not available in the public literature, class-level evidence establishes that the addition of a cyclopropyl ring to an aromatic system increases molecular rigidity, modifies the spatial orientation of the aryl ring, and incrementally increases lipophilicity (estimated XLogP3 of the target compound is 3.7 [1] vs. approximately 3.0 for the unsubstituted 1,3-difluoro-2-iodobenzene based on computational estimation for a C6H3F2I core). The cyclopropyl group is a recognized bioisostere for alkyl chains in drug design, conferring enhanced metabolic stability while maintaining a compact profile [2].

Medicinal Chemistry Lipophilicity Molecular Design

Synthetic Utility: Coupling Partner Scope and Reaction Conditions

Both 5-cyclopropyl-1,3-difluoro-2-iodobenzene and its unsubstituted analog 1,3-difluoro-2-iodobenzene are described in the literature as viable substrates for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings . No direct comparative kinetic study or yield data quantifying the impact of the 5-cyclopropyl substituent on oxidative addition rates or coupling yields relative to the unsubstituted analog is publicly available. The aryl iodide functionality in both compounds is expected to undergo oxidative addition to Pd(0) with similar intrinsic reactivity due to the ortho,ortho‘-difluoro substitution pattern, which electronically activates the C-I bond . The 5-cyclopropyl substituent is not anticipated to significantly alter the electronics of the C-I bond but may introduce steric effects in reactions involving bulky coupling partners or catalysts.

Cross-Coupling Suzuki-Miyaura Organometallic Chemistry

Application Scenarios for 5-Cyclopropyl-1,3-difluoro-2-iodobenzene Based on Available Evidence


Medicinal Chemistry: Synthesis of Cyclopropyl-Containing Drug Candidates

This compound is best applied in medicinal chemistry programs where a cyclopropyl-substituted, 1,3-difluorophenyl scaffold is specifically desired in the target molecule. The cyclopropyl group is a privileged motif in drug discovery, frequently employed to improve metabolic stability and optimize molecular conformation [1]. The compound serves as a versatile late-stage diversification handle, enabling the introduction of aryl, heteroaryl, or alkenyl groups at the 2-position via palladium-catalyzed cross-coupling while preserving the cyclopropyl and difluoro substitution pattern . This scenario is appropriate when the target compound‘s structure explicitly requires the cyclopropyl ring, and the project budget can accommodate the higher cost relative to simpler aryl iodides .

Agrochemical Intermediate Synthesis

The compound may be employed as a building block for the synthesis of novel agrochemical agents. Fluorinated aromatic rings and cyclopropane motifs are both common in modern crop protection chemistry due to their favorable environmental fate and biological activity profiles. The compound’s iodine handle enables the construction of biaryl or aryl-heteroaryl linkages typical of agrochemical active ingredients [1]. Researchers should note that the commercial availability of this compound is currently limited to research-scale quantities (milligrams to grams), making it suitable for discovery-phase and lead-optimization studies rather than large-scale pilot production .

Academic Research: Exploration of Ortho-Difluoro Aryl Iodide Reactivity

This compound can serve as a model substrate in academic research investigating the influence of distal substituents (the 5-cyclopropyl group) on the reactivity of ortho,ortho‘-difluoro aryl iodides in cross-coupling reactions. While commercial literature suggests the compound participates in standard Suzuki-Miyaura and Heck couplings , no systematic comparative studies quantifying the impact of the cyclopropyl group on reaction yields, selectivity, or kinetics are currently available. This gap in the literature presents an opportunity for fundamental mechanistic investigations, particularly for research groups focused on organofluorine chemistry or the development of new catalytic methodologies.

Material Science: Synthesis of Fluorinated Liquid Crystal or OLED Precursors

Fluorinated aromatic compounds are of interest in material science for the development of liquid crystals and organic light-emitting diode (OLED) materials, where fluorine substitution modulates electronic properties and molecular packing. The combination of a rigid cyclopropyl group, an electron-withdrawing 1,3-difluoro pattern, and a reactive iodine handle makes this compound a potential precursor for functional materials requiring specific dielectric anisotropy or charge transport characteristics . However, the current cost and limited commercial scale of this compound restrict its practical use in materials research to exploratory, small-scale device fabrication and property screening rather than commercial material production.

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